6-Methoxy-indole-1-acetic acid

Beschreibung

Structural Classification and Nomenclature within Indole-1-acetic Acid Derivatives

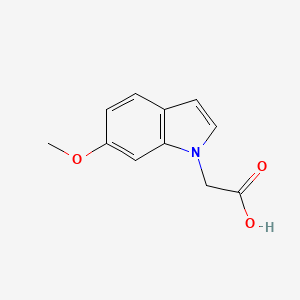

6-Methoxy-indole-1-acetic acid is structurally classified as a substituted indole-1-acetic acid. The core of the molecule is an indole (B1671886) ring, which is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. smolecule.com An acetic acid group is attached to the nitrogen atom (position 1) of the indole ring. The defining feature of this specific derivative is the methoxy (B1213986) group (-OCH₃) substituted at the 6th position of the indole's benzene ring.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-(6-methoxy-1H-indol-1-yl)acetic acid. sigmaaldrich.com This nomenclature precisely describes the molecular architecture: the "2-(...)-acetic acid" part indicates the acetic acid moiety, and "6-methoxy-1H-indol-1-yl" specifies that this group is attached to the nitrogen (position 1) of an indole ring which has a methoxy group at position 6.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1554781-14-4 | tanzhenbio.comsigmaaldrich.comarctomsci.com |

| Molecular Formula | C₁₁H₁₁NO₃ | tanzhenbio.comsigmaaldrich.com |

| Molecular Weight | 205.21 g/mol | tanzhenbio.comsigmaaldrich.com |

| IUPAC Name | 2-(6-methoxy-1H-indol-1-yl)acetic acid | sigmaaldrich.com |

| SMILES | O=C(O)CN1C=CC2=C1C=C(OC)C=C2 | tanzhenbio.com |

| InChI Key | NGJSYQCLFFPIGN-UHFFFAOYSA-N | sigmaaldrich.com |

Academic Significance and Research Trajectories for Methoxy-substituted Indole Acetic Acids

The academic significance of methoxy-substituted indole acetic acids stems from the diverse biological activities exhibited by indole derivatives. The introduction of a methoxy group can modulate the parent compound's properties, leading to novel applications. chim.it Research into these compounds is driven by their potential in fields like pharmaceuticals and agriculture. smolecule.comsmolecule.com

Research has shown that the position of the methoxy substituent on the indole ring is crucial and can dramatically alter the compound's biological activity. A study on indolyl-pyridinyl-propenones, which are complex molecules containing a methoxy-indole moiety, demonstrated this principle. When the methoxy group was moved from the 5-position to the 6-position, the primary mechanism of anticancer activity fundamentally changed. The 5-methoxy analogue induced a non-apoptotic form of cell death known as methuosis, while the 6-methoxy analogue acted as a microtubule disruptor, representing a potential prototype for a new class of mitotic inhibitors. nih.gov

This highlights a key research trajectory: the systematic investigation of how isomeric substitutions of the methoxy group affect biological outcomes. This line of inquiry is essential for structure-activity relationship (SAR) studies, which aim to design molecules with specific and enhanced therapeutic effects. While direct research on this compound is still emerging, studies on related compounds provide a strong rationale for its investigation. For instance, other methoxy-indole derivatives have been explored for anti-inflammatory and antioxidant properties. chim.itsmolecule.com The synthesis of various methoxy-activated indoles is a topic of considerable interest to access new chemical entities for biological screening. chim.it

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H11NO3 |

|---|---|

Molekulargewicht |

205.21 g/mol |

IUPAC-Name |

2-(6-methoxyindol-1-yl)acetic acid |

InChI |

InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14) |

InChI-Schlüssel |

NGJSYQCLFFPIGN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=CN2CC(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 6 Methoxy Indole 1 Acetic Acid and Its Derivatives

Strategic Retrosynthesis of the 6-Methoxy-indole-1-acetic Acid Core

A logical retrosynthetic analysis of this compound dictates the primary disconnection at the N1-C bond of the acetic acid group. This bond is synthetically formed via an N-alkylation or a related N-functionalization reaction. This initial disconnection simplifies the target molecule to the key intermediate, 6-methoxyindole (B132359), and a two-carbon electrophilic synthon, such as a haloacetic acid ester (e.g., ethyl bromoacetate).

A further retrosynthetic disconnection of the 6-methoxyindole intermediate reveals several potential pathways for constructing the bicyclic indole (B1671886) nucleus. The most common strategies involve forming the pyrrole (B145914) ring onto a pre-existing, appropriately substituted benzene (B151609) ring. For instance, using the logic of the Fischer indole synthesis, 6-methoxyindole can be traced back to 4-methoxyphenylhydrazine and a suitable two-carbon aldehyde or ketone equivalent. Alternatively, pathways like the Reissert or Bischler-Möhlau syntheses suggest precursors such as 4-methoxy-2-nitrotoluene or p-anisidine, respectively. This multi-faceted retrosynthetic approach allows for flexibility in the selection of starting materials and reaction conditions.

Formation of the Indole Ring System with Regiospecific Methoxy (B1213986) Substitution

The critical step in synthesizing the core structure is the regioselective construction of the indole ring to ensure the methoxy group is positioned exclusively at the C6 position. This is almost universally achieved by using a benzene-derived starting material that already contains the methoxy group at the desired para-position relative to the point of cyclization.

Direct methoxylation of the indole ring or its immediate acyclic precursors is generally not a preferred strategy for synthesizing 6-methoxyindole. Electrophilic aromatic substitution on the indole nucleus is highly regioselective, with a strong preference for the C3 position, followed by C5 and C7, making direct and clean C6 methoxylation challenging. Similarly, methoxylation of benzene-based precursors like aniline or phenylhydrazine often results in a mixture of ortho and para isomers, leading to purification difficulties and low yields of the desired intermediate. Therefore, synthetic strategies almost exclusively rely on starting materials where the methoxy group is already correctly positioned.

Several classical and modern indole synthesis reactions can be adapted to produce the 6-methoxyindole core with high regioselectivity. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final product.

Fischer Indole Synthesis : This is one of the most reliable and widely used methods for indole synthesis. wikipedia.orgjk-sci.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain 6-methoxyindole, 4-methoxyphenylhydrazine is condensed with a suitable carbonyl compound, such as acetaldehyde or pyruvic acid, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) induces a chemimpex.comchemimpex.com-sigmatropic rearrangement and cyclization to furnish the indole ring. wikipedia.orgrsc.org For example, the reaction between 4-methoxyphenylhydrazine hydrochloride and a ketone in acetic acid can regioselectively yield the 6-methoxyindole derivative. rsc.orgnih.gov

Reissert Indole Synthesis : The Reissert synthesis provides another robust route, starting from an ortho-nitrotoluene derivative. wikipedia.orgresearchgate.net For the synthesis of 6-methoxyindole, the required starting material is 4-methoxy-2-nitrotoluene. This compound is first condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate then undergoes reductive cyclization using reagents such as zinc in acetic acid or catalytic hydrogenation. youtube.comresearchgate.net This sequence yields an indole-2-carboxylic acid derivative, which can be decarboxylated if the parent 6-methoxyindole is desired.

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.org To construct the 6-methoxyindole ring, p-anisidine (4-methoxyaniline) is reacted with an α-bromo-ketone. nih.gov While historically this reaction required harsh conditions, modern variations using microwave irradiation have been developed to improve yields and reduce reaction times. chemeurope.com The mechanism proceeds through the formation of an α-arylamino-ketone intermediate, which then cyclizes and aromatizes under acidic conditions. chemeurope.comscispace.com

Table 1: Comparison of Major Cyclization Reactions for 6-Methoxyindole Synthesis

| Synthetic Method | Key Starting Materials | Typical Catalysts/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (HCl, H₂SO₄, PPA, ZnCl₂) | High reliability, wide substrate scope, one-pot variations | Requires acidic conditions, potential for side reactions with sensitive substrates |

| Reissert Indole Synthesis | 4-Methoxy-2-nitrotoluene, Diethyl oxalate | 1. Strong base (e.g., KOEt) 2. Reducing agent (e.g., Zn/AcOH) | Good for constructing indole-2-carboxylates, avoids harsh acid | Multi-step process, requires specific nitro-aromatic precursors |

| Bischler-Möhlau Indole Synthesis | p-Anisidine, α-Halo-ketone | Excess aniline, often heated | Direct formation of 2-substituted indoles | Traditionally harsh conditions, may have poor yields and regioselectivity issues |

Introduction of the Acetic Acid Moiety at the N1 Position

Once the 6-methoxyindole core is obtained, the final step is the introduction of the acetic acid group at the indole nitrogen (N1). This is typically achieved through a direct N-alkylation strategy.

The most straightforward and common method for synthesizing this compound is the N-alkylation of 6-methoxyindole with a haloacetic acid ester, followed by hydrolysis. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion.

The typical procedure involves treating a solution of 6-methoxyindole in an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), with a strong base like sodium hydride (NaH). acs.org The resulting sodium salt of the indole is then treated with an electrophile, such as ethyl bromoacetate or chloroacetonitrile. acs.orgnih.gov The reaction proceeds via an SN2 mechanism to yield the N-alkylated intermediate, ethyl 6-methoxy-indole-1-acetate. The final step is the hydrolysis of the ester group to the carboxylic acid, which can be accomplished under either acidic or basic conditions (e.g., using aqueous sodium hydroxide followed by acidification).

Table 2: Typical Conditions for N-Alkylation of 6-Methoxyindole

| Step | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Deprotonation | Sodium Hydride (NaH) | DMF or THF | 0 °C to room temperature | 6-Methoxyindolide sodium salt |

| Alkylation | Ethyl bromoacetate (BrCH₂COOEt) | DMF or THF | Room temperature | Ethyl 6-methoxy-indole-1-acetate |

| Hydrolysis | Aqueous NaOH or LiOH, then HCl or H₂SO₄ | Methanol (B129727)/Water or THF/Water | Room temperature to reflux | This compound |

Direct carboxylation of the indole nitrogen is a less common alternative to the N-alkylation route. In principle, this could be achieved by forming the indolide anion with a very strong base (e.g., an organolithium reagent like n-butyllithium) at low temperatures, followed by quenching the anion with solid carbon dioxide (dry ice). This would form a lithium carboxylate salt, which upon acidic workup would yield the target carboxylic acid. However, this method can be complicated by potential side reactions, such as lithiation at other positions of the indole ring (e.g., C2), and is generally less efficient and controlled than the two-step N-alkylation/hydrolysis sequence for this particular substrate.

Synthesis of Complex this compound Derivatives

The synthesis of complex derivatives from this compound is primarily achieved through reactions involving the carboxylic acid side chain or by direct functionalization of the indole ring. These modifications are crucial for developing new compounds with tailored chemical and biological properties.

The carboxylic acid moiety of this compound is a versatile handle for synthesizing a wide range of ester and amide derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and cost-effective approach. Alternatively, for substrates that are sensitive to strong acids, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxyl group. This is often achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of an amide bond upon reaction with a primary or secondary amine. A more recent and efficient method involves the direct amidation of esters using alkali metal amidoboranes, which can proceed rapidly at room temperature without a catalyst. nih.gov This chemoselective process offers high conversion rates and is applicable to a wide variety of esters, including those with different functional groups. nih.gov The aminolysis of esters, while generally a sluggish reaction, can be an effective pathway, particularly for large-scale industrial processes, as it avoids the use of harsher reagents like acyl halides and produces only an alcohol as a by-product. google.com

| Derivative Type | Reaction | Reagents | Key Features |

|---|---|---|---|

| Esters | Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; often uses an excess of alcohol. |

| Amides | Coupling Agent-Mediated Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Forms a stable amide bond under mild conditions. |

| Amides from Esters | Direct Amidation | Sodium Amidoboranes (NaNHRBH₃) | Rapid, catalyst-free reaction at room temperature with quantitative conversion. nih.gov |

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C3 position. researchgate.net However, the substitution pattern of this compound is influenced by the electronic effects of both the N-acetic acid group and the C6-methoxy group. The N-acyl group is electron-withdrawing and tends to deactivate the pyrrole ring, while the C6-methoxy group is electron-donating and activates the benzene ring. chim.it Research suggests that a methoxy group at the C6 position can specifically activate the C2 position towards electrophilic attack. rsc.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (commonly formed from POCl₃ and DMF) to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. ijpcbs.comchemistrysteps.com For indoles, this typically occurs at the C3 position. However, the deactivating nature of the N-acetic acid group on this compound may hinder this reaction or alter its regioselectivity. The Vilsmeier reagent is generally effective for substrates containing electron-donating groups. chemistrysteps.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds at the indole core. nih.govorganic-chemistry.org

Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. While effective, it is prone to polyalkylation, especially on activated rings. youtube.com For indoles, C3-alkylation is common. nih.gov

Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. organic-chemistry.org Unlike alkylation, the resulting ketone is deactivated, preventing further reactions and yielding monoacylated products. organic-chemistry.org This method is a reliable way to functionalize the indole ring.

Recent studies have shown that catalyst systems can be used to control the site of functionalization. For example, in certain 3-substituted indoles, an Ir(III) catalyst can direct alkylation exclusively to the C2 position, while a Rh(I) catalyst can lead to functionalization at the C3 position. nih.gov

| Reaction | Electrophile/Reagent | Typical Position of Substitution | Notes |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Introduces a -CHO group. The N-acetic acid group may be deactivating. ijpcbs.comchemistrysteps.com |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | C3 | Risk of polyalkylation. nih.govyoutube.com |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | C3 (primarily), C2 | Product is deactivated, preventing polysubstitution. organic-chemistry.org The C6-methoxy group may promote C2 substitution. rsc.org |

| Catalyst-Controlled C-H Functionalization | Diazo compounds, Metal Catalyst | C2 or C3 | Site selectivity can be controlled by the choice of catalyst (e.g., Ir vs. Rh). nih.gov |

Chemical Reactivity and Transformation Studies of this compound Analogues

The reactivity of the 6-methoxy-indole nucleus is governed by the interplay of its substituents. The electron-donating methoxy group enhances the electron density of the ring system, while the electron-withdrawing N-acetic acid group modulates it.

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. researchgate.net However, the final substitution pattern is a result of competing directive effects.

Pyrrole Ring (C2 and C3): The pyrrole moiety is inherently more reactive than the benzene ring. While C3 is the kinetically favored site of attack, substitution at C2 can occur, particularly if the C3 position is blocked or if other substituents direct the reaction elsewhere. The presence of a methoxy group at C6 has been shown to increase the reactivity of the C2 position. rsc.org

Benzene Ring (C4, C5, C7): The C6-methoxy group is an activating, ortho-para directing group. Therefore, it will direct incoming electrophiles to the C5 and C7 positions. The N-acetic acid group deactivates the entire indole system, but its effect is most pronounced on the pyrrole ring. Consequently, under certain conditions, electrophilic substitution may be favored on the activated benzene portion of the molecule.

Decarboxylation involves the removal of the carboxyl group. For this compound, this would transform the acetic acid side chain into a methyl group, yielding 1-methyl-6-methoxyindole. The decarboxylation of heterocyclic acetic acids is a known transformation, though the specific conditions can vary. rsc.org

Mechanistic studies on the acidic decarboxylation of indolecarboxylic acids have shown that the reaction proceeds through a hydrated intermediate, which then cleaves the carbon-carbon bond. nih.gov In other cases, particularly for indole-3-acetic acids, decarboxylation can be promoted by metal catalysts, such as copper salts. acs.orgresearchgate.net These reactions often proceed under simple and mild conditions. acs.org Another potential pathway is enzymatic decarboxylation, as enzymes like indolepyruvate decarboxylase are known to catalyze this transformation in biosynthetic pathways for related molecules. nih.gov The product of this transformation, 1-methyl-6-methoxyindole, is a stable heterocyclic compound.

Mechanistic Investigations of Biological Activities of 6 Methoxy Indole 1 Acetic Acid Derivatives

Roles in Plant Growth Regulation and Development

Research into the phytohormonal roles of 6-methoxy-indole derivatives has primarily centered on 6-Methoxy-indole-3-acetic acid , an isomer of the titular compound. Its structural similarity to the principal natural auxin, Indole-3-acetic acid (IAA), positions it as a significant molecule in the study of plant growth regulation. lookchem.comwikipedia.org

Auxin-like Activity and Phytohormonal Modulation

6-Methoxy-indole-3-acetic acid is recognized as a derivative of the phytohormone indole-3-acetic acid (IAA) and is classified as a plant growth regulator. lookchem.com Auxins like IAA are crucial signaling molecules that are fundamental to the development of plant organs and the coordination of growth. wikipedia.org Synthetic auxins, which often include modified indole (B1671886) rings, are widely used in agriculture and horticulture to promote rooting, synchronize flowering, and improve crop yields. oup.com The activity of these compounds is dependent on their specific molecular structure, including the presence of an aromatic ring and a carboxylic acid group, which allows them to mimic natural auxin functions. biologydiscussion.com

Involvement in Plant Defense and Stress Responses

In addition to growth regulation, 6-Methoxy-indole-3-acetic acid is investigated for its potential to improve stress resistance in plants. chemimpex.com The parent auxin, IAA, has been shown to play a role in signaling pathways related to stress tolerance. For instance, IAA is implicated in protecting soybean plants against oxidative stress caused by drought. nih.gov Furthermore, auxin signaling can be modulated by stress-activated protein kinases, indicating a complex interplay between plant growth and defense pathways under adverse environmental conditions. mdpi.com

Table 1: Summary of Plant Growth Regulation Findings for 6-Methoxy-indole-3-acetic acid

| Activity | Research Finding | Reference |

|---|---|---|

| Phytohormonal Role | Classified as a plant growth regulator due to its structural similarity to natural auxin (IAA). | lookchem.com |

| Root Development | Promotes root development, enhancing overall plant vigor. | chemimpex.com |

| Stress Resistance | Investigated for its potential to improve plant resistance to stress. | chemimpex.com |

Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of 6-methoxy-indole derivatives have been explored, with significant findings related to the compound 6-methoxy-1H-indole-2-carboxylic acid (MICA) . This natural product, isolated from bacteria, shows notable efficacy against pathogenic fungi.

Antibacterial Action against Specific Pathogens

While direct studies on the antibacterial properties of 6-Methoxy-indole-1-acetic acid are limited, research into related indole compounds provides context. Indole derivatives are a class of molecules investigated for a wide range of pharmacological activities, including antibacterial effects. nanobioletters.com For example, Toyoncin, another indole carboxylic acid derivative produced by Bacillus species, displays antibacterial action against major foodborne pathogens like Bacillus cereus and Listeria monocytogenes, with a mechanism suggested to involve cell membrane damage. nih.gov Other studies have isolated indole alkaloids from bacteria such as Pseudomonas aeruginosa that show broad-spectrum antibacterial activity. mdpi.com

Antifungal Properties and Cellular Targets

Significant research has demonstrated the antifungal potential of 6-methoxy-1H-indole-2-carboxylic acid (MICA), a metabolite produced by the soil bacterium Bacillus toyonensis. semanticscholar.orgresearchgate.net This compound has shown promising and potent antifungal activity against clinically relevant fungal pathogens, including Candida albicans and Aspergillus niger. semanticscholar.orgresearchgate.netresearchgate.net

In one study, a hydrogel formulation of MICA exhibited greater antimycotic activity against C. albicans than the conventional antifungal drug fluconazole. researchgate.net The mechanism of action for indole carboxylic acid derivatives is reported to involve causing damage to the fungal cell membrane. nih.gov The purified MICA metabolite has been shown to be stable over a pH range of 6–7 and at temperatures up to 50°C, highlighting its potential for development as a therapeutic agent. semanticscholar.orgresearchgate.net

Table 2: Summary of Antifungal Activity for 6-methoxy-1H-indole-2-carboxylic acid (MICA)

| Target Pathogen | Source of Compound | Key Findings | Reference |

|---|---|---|---|

| Candida albicans | Bacillus toyonensis | Demonstrated promising antifungal activity; a hydrogel formulation was more effective than fluconazole. | semanticscholar.orgresearchgate.netresearchgate.net |

| Aspergillus niger | Bacillus toyonensis | Exhibited notable antimycotic action against clinical isolates. | semanticscholar.orgresearchgate.net |

Molecular Interaction Profiling

The molecular interactions of this compound and its derivatives are multifaceted, encompassing receptor binding, modulation of intracellular signaling, and interference with key cellular processes. These interactions form the basis of their observed biological activities.

Receptor Binding Studies and Specificity

While specific receptor binding studies for this compound are not extensively detailed in publicly available research, the broader class of indole derivatives is known to interact with various receptors. For instance, indole compounds can exhibit affinity for serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A, with the indole moiety often penetrating deep into the hydrophobic microdomain of the receptor's orthosteric binding pocket nih.gov. The primary anchoring point for many indole ligands is a conserved aspartate residue (Asp 3.32) nih.gov. The methoxy (B1213986) group on the indole nucleus can influence binding affinity; for example, a methoxy group at the C7 position of an indole nucleus has been shown to enhance binding affinity to the human adenosine A2A receptor (hA2AAR) nih.gov.

Molecular modeling and docking studies suggest that methoxyindoles can bind to the aryl hydrocarbon receptor (AhR), sharing the same binding pocket as other ligands but with unique binding modes that determine their agonistic or antagonistic activity nih.gov.

Modulation of Intracellular Signaling Pathways

Derivatives of this compound can influence several critical intracellular signaling pathways, contributing to their biological effects. One of the key pathways modulated is the nuclear factor-kappa B (NF-κB) signaling cascade. Indole-3-acetic acid (IAA), a related compound, has been shown to mitigate the nuclear translocation of the NF-κB p65 subunit induced by lipopolysaccharide (LPS) nih.gov. This inhibition of NF-κB activation is a crucial mechanism for its anti-inflammatory effects, as NF-κB is a central regulator of pro-inflammatory gene expression nih.govnih.gov.

Furthermore, some indole alkaloids have been found to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation nih.gov. The activation of the aryl hydrocarbon receptor (AhR) by certain indole derivatives can also lead to the regulation of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1 ncl.ac.uk.

The interaction of N,N-dimethyltryptamine (DMT), an indoleamine, with serotonin 5-HT2A-C receptors activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC then generates inositol-1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which in turn lead to intracellular calcium release and protein kinase C (PKC) activation, respectively researchgate.net. Another pathway stimulated is the activation of phospholipase A2 (PLA2), resulting in the production of free arachidonic acid researchgate.net.

Antioxidant Activities and Redox Modulation in Biological Systems

Indole derivatives, including those with a methoxy substitution, are recognized for their antioxidant properties. 6-Methoxyindole-3-acetic acid is explored for its potential use in skincare formulations due to its ability to protect the skin from oxidative stress chemimpex.com. The antioxidant mechanism of related indole compounds, such as indole-3-acetic acid (IAA), involves the direct scavenging of free radicals nih.govchim.it.

Studies have shown that IAA can significantly ameliorate the generation of reactive oxygen species (ROS) and nitric oxide (NO) nih.gov. In the absence of peroxidases, IAA itself acts as a potent antioxidant nih.gov. However, in the presence of peroxidases, IAA can be metabolized to produce reactive oxygen species, indicating a dual role in redox modulation depending on the cellular environment nih.gov.

Research on the catalytic oxidation of indoles has shown that the reaction can be highly selective, with oxidation occurring at the C3 position to form 3-oxindole derivatives acs.org. This process can be influenced by the surrounding microenvironment, such as the presence of specific alcohols, which can participate in the reaction and stabilize the oxidized products acs.org.

Anti-inflammatory Effects at a Molecular Level

The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key inflammatory pathways and mediators at the molecular level. A primary mechanism is the inhibition of the pro-inflammatory transcription factor NF-κB, as discussed earlier nih.gov.

Furthermore, indole-3-acetic acid (IAA) has been demonstrated to significantly reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in macrophages stimulated with lipopolysaccharide (LPS) nih.gov. This suppression of inflammatory cytokine production is a key aspect of its anti-inflammatory activity nih.gov.

Another important molecular mechanism is the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant functions nih.govchim.it. The up-regulation of HO-1 by IAA has been shown to be a critical component of its anti-inflammatory effects, as inhibition of HO-1 activity can impede the reduction of IL-1β and IL-6 expression nih.gov.

Interaction with Aryl Hydrocarbon Receptor (AhR) Pathways

Methoxy-substituted indoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes nih.govresearchgate.net. Studies have shown that methylated and methoxylated indoles can act as full agonists, partial agonists, or antagonists of the human AhR nih.gov.

For instance, 7-methoxy-indole has been identified as an effective agonist of AhR nih.gov. Upon binding to AhR, these ligands can induce its nuclear translocation and promote the transcription of target genes, such as CYP1A1 nih.gov. The interaction is specific, with molecular modeling suggesting that while agonists and antagonists may share the same binding pocket, their unique binding modes dictate their functional outcome nih.gov.

It is important to note that the AhR activity of tryptophan metabolites, including indole-3-acetate, can be cell context- and gene-specific, exhibiting different agonist and antagonist profiles in different cell types nih.gov.

Cellular Studies on Potential Anticancer Mechanisms

Cellular studies on derivatives of this compound and related compounds have revealed several potential anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Induction of Apoptosis:

Methoxyacetic acid, a related compound, has been shown to induce apoptosis in human prostate cancer cells in a dose-dependent manner nih.gov. This is achieved through the down-regulation of the anti-apoptotic gene BIRC2 (cIAP1), leading to the activation of executioner caspases 7 and 3 nih.gov. Similarly, various indole alkaloids have been found to induce apoptosis in cancer cells by modulating the function of Bcl-2 family proteins, leading to the release of cytochrome C and the activation of the caspase cascade nih.gov. For example, 10-methoxycanthin-6-one has demonstrated potent anticancer activity in acute myeloid leukemia cells by promoting the necroptotic pathway nih.gov.

Cell Cycle Arrest:

Derivatives of indole compounds can also exert their anticancer effects by inducing cell cycle arrest. Methoxyacetic acid has been observed to cause cell cycle arrest at the G1 phase in prostate cancer cells nih.gov. This is mediated by the up-regulation of the cyclin-dependent kinase inhibitor p21 and the down-regulation of cyclin-dependent kinases CDK4 and CDK2 nih.gov. Other indole derivatives have been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines, including colon and bladder cancer cells nih.govfrontiersin.orgmdpi.com. Phytochemicals that induce oxidative stress have been linked to G2/M arrest, a process that can be reversed by antioxidants like N-acetylcysteine nih.gov.

Inhibition of Tubulin Polymerization:

A significant anticancer mechanism for some methoxy-indole derivatives is the inhibition of tubulin polymerization. Tubulin is a crucial component of microtubules, which are essential for mitosis, and its disruption can lead to cell cycle arrest and apoptosis mdpi.comacs.org. Certain N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site researchgate.net. Molecular modeling studies have shown that these compounds can bind to β-tubulin, forming a hydrogen bond with Thr179 and positioning a trimethoxyphenyl group in a hydrophobic pocket near Cys241 csic.es. The substitution of a methoxy group at the C-6 position of the indole nucleus has been found to be important for inhibiting cell growth mdpi.com.

Below is a table summarizing the cytotoxicity of some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives against a panel of human tumor cell lines.

| Compound | A549 (GI50, nM) | KB (GI50, nM) | KBvin (GI50, nM) |

| 6a | >100 | >100 | >100 |

| 6b | 1.8 | 1.9 | 2.1 |

| 6c | 1.6 | 1.7 | 1.8 |

| 6d | 1.5 | 1.6 | 1.7 |

| 6e | 1.7 | 1.8 | 1.9 |

Data adapted from a study on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as tubulin polymerization inhibitors. GI50 represents the concentration for 50% growth inhibition. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

There is no specific data available in the reviewed scientific literature to detail the induction of apoptosis in cancer cell lines by this compound or its derivatives. Consequently, no data table or detailed research findings on this topic can be provided.

Inhibition of Tumor Growth Mechanisms in Preclinical Models

Similarly, the search for information regarding the inhibition of tumor growth mechanisms in preclinical models by this compound or its derivatives did not yield any specific studies or data. As a result, it is not possible to present a data table or a summary of research findings for this section.

Advanced Analytical Methods for 6 Methoxy Indole 1 Acetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 6-Methoxy-indole-1-acetic acid, enabling its isolation from complex mixtures and precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly adapted techniques for these purposes.

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of indole (B1671886) acetic acid derivatives due to its high resolution and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is the most frequently utilized mode.

A typical RP-HPLC setup would involve a C8 or C18 stationary phase, which effectively retains the moderately nonpolar indole compound. The mobile phase is generally a gradient mixture of an aqueous solvent (often containing a small percentage of an acid like acetic acid or formic acid to suppress the ionization of the carboxylic acid group) and an organic modifier such as methanol (B129727) or acetonitrile. This gradient elution allows for the efficient separation of the target analyte from other components in the sample matrix.

Detection is commonly achieved using a UV detector, as the indole ring system of this compound exhibits strong absorbance in the ultraviolet region, typically around 280 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, with excitation and emission wavelengths set to capitalize on the native fluorescence of the indole moiety (e.g., excitation at ~280 nm and emission at ~350 nm). sigmaaldrich.comorgsyn.org

Table 1: Illustrative HPLC Parameters for Indole Acetic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient, e.g., 20% B to 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) |

| Injection Volume | 10-20 µL |

This table presents a generalized set of parameters, and specific conditions would require optimization for the exact application.

Gas Chromatography-Mass Spectrometry is an exceptionally sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, a derivatization step is essential prior to GC-MS analysis. This process replaces active hydrogen atoms with less polar functional groups, thereby increasing the volatility of the analyte.

A common derivatization strategy involves the esterification of the carboxylic acid group, for instance, through methylation using diazomethane (B1218177) or an alkyl chloroformate reagent. chemicalbook.com The indole nitrogen may also be derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column (a nonpolar phase like 5% phenyl-polydimethylsiloxane is common). The separated components then enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the derivatized this compound molecules and fragments them in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its positive identification and quantification, even at trace levels, making GC-MS a powerful tool for metabolite profiling.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the de novo structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the indole ring, the methylene (B1212753) protons of the acetic acid side chain, and the methoxy (B1213986) group protons. The aromatic protons would appear as a set of doublets and a doublet of doublets in the downfield region (typically δ 6.5-7.5 ppm). The singlet for the methoxy protons would be expected around δ 3.8 ppm, and the singlet for the methylene protons of the acetic acid group would likely appear around δ 3.7 ppm. The proton on the indole nitrogen would give a broad singlet at a downfield chemical shift (δ > 10 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around δ 170-175 ppm). The aromatic carbons would resonate in the δ 100-140 ppm region, with the carbon attached to the methoxy group appearing at a lower field. The methoxy carbon would have a characteristic signal around δ 55 ppm, and the methylene carbon of the acetic acid group would be found at approximately δ 30-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | >10 (broad s) | - |

| C=O | - | ~173 |

| C2-H | ~7.2 (d) | ~125 |

| C3-H | ~6.4 (d) | ~103 |

| C4-H | ~7.5 (d) | ~122 |

| C5-H | ~6.7 (dd) | ~110 |

| C7-H | ~6.9 (d) | ~95 |

| CH₂ | ~5.0 (s) | ~48 |

| OCH₃ | ~3.8 (s) | ~56 |

| Indole C3a | - | ~128 |

| Indole C7a | - | ~137 |

Note: These are predicted values based on analogous structures and may differ from experimental results.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A sharp peak around 3300-3400 cm⁻¹ would be indicative of the N-H stretch of the indole ring. A strong carbonyl (C=O) stretching absorption from the carboxylic acid would be prominent around 1700-1725 cm⁻¹. The C-O stretching of the methoxy group and the acetic acid would likely appear in the 1050-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the indole chromophore. In a neutral solvent like ethanol (B145695) or methanol, the spectrum would typically display two main absorption bands. The first, a strong absorption band around 220 nm, and a second, broader band with fine structure around 270-290 nm. The methoxy substituent on the indole ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to the unsubstituted indole-1-acetic acid.

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₁NO₃, the theoretical monoisotopic mass can be calculated with high precision.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. An experimental HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, thus confirming the identity of the compound.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₁H₁₁NO₃ | [M+H]⁺ | 206.0766 |

| C₁₁H₁₁NO₃ | [M+Na]⁺ | 228.0585 |

Radiometric Assays for Sensitive Detection

Radiometric assays represent a class of highly sensitive analytical techniques that utilize radioisotopes to detect and quantify substances with high precision. While specific radiometric assays developed exclusively for this compound are not extensively documented in publicly available research, the principles and methodologies are well-established for the parent compound, indole-3-acetic acid (IAA), and other related auxin molecules. nih.govnih.gov These methods can be adapted for the study of this compound, offering powerful tools for its quantification in various biological and experimental contexts.

The fundamental principle of radiometric assays involves the use of a radiolabeled form of the target molecule, in this case, this compound. This "tracer" is chemically identical to the non-radioactive molecule but contains a radioactive isotope within its structure. Common isotopes used for this purpose include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and for radioimmunoassays, iodine-125 (B85253) (¹²⁵I). mdpi.comnih.gov The radiation emitted by these isotopes allows for the detection of the molecule at very low concentrations, often in the picogram range.

One of the most common types of radiometric assays is the radioimmunoassay (RIA). mdpi.com This competitive binding assay is renowned for its specificity and sensitivity. The development of an RIA for this compound would involve several key steps:

Synthesis of a Radiolabeled Analog: A derivative of this compound would be synthesized and labeled with a radioisotope, typically ¹²⁵I, to serve as the tracer. nih.gov

Antibody Production: An immunogen would be created by conjugating this compound to a larger carrier protein, such as bovine serum albumin (BSA). This conjugate would then be used to immunize an animal (e.g., a rabbit) to produce antibodies that specifically recognize this compound. nih.gov

Competitive Binding: The assay itself involves a competition between the unlabeled this compound in a sample and a known amount of the radiolabeled tracer for a limited number of antibody binding sites.

Detection and Quantification: After an incubation period, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

The sensitivity of a hypothetical radioimmunoassay for this compound is illustrated in the table below, showcasing the competitive binding data.

Hypothetical RIA Data for this compound

| Concentration of Unlabeled this compound (pg/mL) | Percentage of Radiolabeled Antigen Bound | Counts Per Minute (CPM) |

|---|---|---|

| 0 | 100% | 15000 |

| 10 | 85% | 12750 |

| 50 | 60% | 9000 |

| 100 | 45% | 6750 |

| 500 | 20% | 3000 |

| 1000 | 10% | 1500 |

Another advanced radiometric technique that could be applied is the Scintillation Proximity Assay (SPA). wikipedia.orgnih.gov SPA is a homogeneous assay, meaning it does not require a separation step to distinguish bound from unbound radioligand, which simplifies the procedure and makes it amenable to high-throughput screening. nih.govrevvity.com In a hypothetical SPA for this compound, the specific antibody would be coated onto scintillant-containing microbeads. When a radiolabeled version of this compound (e.g., labeled with ³H) binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant, producing light that can be detected. revvity.com Unbound radioligand in the solution is too far away to cause light emission.

The following table presents potential research findings from a Scintillation Proximity Assay designed to screen for compounds that inhibit the binding of this compound to a putative receptor.

Inhibitor Screening using a this compound SPA

| Test Compound | Concentration (µM) | SPA Signal (Light Units) | Percentage Inhibition |

|---|---|---|---|

| Control (No Inhibitor) | - | 50000 | 0% |

| Compound A | 10 | 25000 | 50% |

| Compound B | 10 | 48000 | 4% |

| Compound C | 10 | 10000 | 80% |

| Compound D | 10 | 45000 | 10% |

Radiometric assays, through their high sensitivity and specificity, offer significant potential for advancing the research of this compound. They would enable precise quantification in complex biological matrices and facilitate the discovery of interacting molecules, thereby playing a crucial role in elucidating its biological functions.

Computational Chemistry and Theoretical Characterization of 6 Methoxy Indole 1 Acetic Acid

Quantum Mechanical Studies

Quantum mechanical calculations offer a detailed view of the electronic structure and related properties of 6-Methoxy-indole-1-acetic acid. These methods are fundamental to predicting its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are utilized to determine the most stable geometric configuration.

The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For indole (B1671886) derivatives, the planarity of the indole ring is a key feature, while the acetic acid side chain can adopt various orientations. The presence of the methoxy (B1213986) group at the 6-position influences the electron distribution across the indole ring, which in turn affects bond lengths and angles. Computational studies on related methoxy-substituted indoles have shown that the methoxy group enhances electron delocalization. mdpi.com The optimized geometry of this compound would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-N Bond Length (Pyrrole Ring) | ~1.38 |

| C-C Bond Length (Indole Ring) | ~1.37 - 1.45 |

| C-O Bond Length (Methoxy) | ~1.36 |

| O-H Bond Length (Carboxylic Acid) | ~0.97 |

| C=O Bond Angle (Carboxylic Acid) | ~120° |

| C-O-C Bond Angle (Methoxy) | ~118° |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole nucleus, indicating that this region is prone to electrophilic attack. The methoxy group, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted indole-1-acetic acid. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid group and the indole ring, highlighting the areas susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.8 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 |

Note: These are illustrative values based on FMO analysis of related indole derivatives.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, which is invaluable for predicting intermolecular interactions. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas that are electron-poor and electron-rich, respectively.

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups. These regions are indicative of sites that are likely to act as hydrogen bond acceptors. mdpi.com The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential (typically colored blue), marking it as a hydrogen bond donor site. The indole ring itself will show a more varied potential surface, with the nitrogen atom also contributing to the negative potential region. This detailed charge landscape is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Theoretical vibrational spectroscopy, calculated using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. These simulations are instrumental in assigning experimental spectral bands to specific molecular vibrations. For this compound, the calculated vibrational frequencies would correspond to stretching, bending, and torsional modes of its functional groups. For instance, characteristic peaks would be predicted for the O-H and C=O stretching of the carboxylic acid, the C-O stretching of the methoxy group, and the N-H and C-H vibrations of the indole ring. nih.gov

Conformer analysis is often performed in conjunction with vibrational spectroscopy simulations to identify the different stable spatial arrangements (conformers) of the molecule. The acetic acid side chain of this compound can rotate, leading to different conformers with distinct energies and vibrational spectra. Theoretical studies on the related indole-3-acetic acid have explored its conformational space, revealing various stable dimeric forms. nih.gov A similar analysis for this compound would identify the most energetically favorable conformers and their relative populations at a given temperature.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | ~3500 |

| N-H Stretch (Indole) | ~3400 |

| C=O Stretch (Carboxylic Acid) | ~1750 |

| C-O Stretch (Methoxy) | ~1250 |

| Indole Ring Breathing | ~1400 - 1600 |

Note: These are illustrative values and can be influenced by intermolecular interactions and conformational state.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

MD simulations can be used to explore the conformational landscape of this compound in a more comprehensive manner than static quantum mechanical calculations. By simulating the motion of the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states. This is particularly important for understanding the flexibility of the acetic acid side chain and how it might orient itself in different solvent environments or when interacting with a biological target. nih.gov

The simulations can reveal the preferred dihedral angles of the side chain relative to the indole ring and the extent of its rotational freedom. Such studies on related indole derivatives have shown that the conformational preferences can be influenced by both intramolecular hydrogen bonding and interactions with solvent molecules. mdpi.com For this compound, MD simulations would provide a dynamic picture of its structural flexibility, which is a key determinant of its biological activity and physical properties.

Ligand-Target Dynamic Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-receptor complex over time. This computational method simulates the movements and interactions of atoms and molecules, providing insights into the stability of the binding pose, the flexibility of the ligand and target, and the role of solvent molecules.

For an indole derivative, MD simulations would reveal how the 6-methoxy group and the N-1 acetic acid side chain influence the compound's conformational flexibility within a binding pocket. The simulation would track key metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand, and the evolution of intermolecular hydrogen bonds. This analysis helps to confirm whether the initial docked pose is stable or if the ligand undergoes significant conformational changes to achieve a more favorable interaction state. While studies on 5-methoxy-indole derivatives have utilized MD simulations to confirm stable hydrogen bonding and π–π interactions within an enzyme active site, specific trajectory analyses for this compound are not detailed in the available literature. mdpi.com

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This modeling is crucial for understanding the basis of molecular recognition.

Docking algorithms systematically sample a vast number of orientations and conformations of the ligand within the active site of a target protein. The results predict the most likely binding poses, which are then scored based on favorability. For this compound, docking studies would identify key amino acid residues that form interactions with the indole ring, the methoxy group, and the acetic acid moiety. The planar indole ring is well-suited for forming π-π stacking and hydrophobic interactions, while the acetic acid group can act as a hydrogen bond donor and acceptor. mdpi.com The position of the methoxy group at the C6 position would be analyzed for its potential to form specific hydrophobic or polar contacts that contribute to binding affinity and selectivity.

Docking programs use scoring functions to estimate the binding energy (or binding affinity) of the ligand-target complex for each predicted pose. These scores, typically expressed in kcal/mol, provide a quantitative measure of the strength of the interaction. A lower binding energy value indicates a more stable and favorable interaction. For example, in studies of other indole derivatives, docking scores have been used to rank compounds and compare their binding affinities against known inhibitors. nih.gov The calculated binding energy for this compound would be a critical parameter for predicting its inhibitory potential against a specific biological target.

| Compound Class | Target Enzyme | Binding Energy (kcal/mol) |

| Indole-based Schiff Base | α-Glucosidase | -7.40 |

| Indole-based Heterocycle | MurC Ligase | -11.5 |

| Indole-based Heterocycle | Lanosterol 14α-demethylase | -8.5 |

This interactive table demonstrates typical binding energy values obtained from molecular docking studies on various indole derivatives against different enzyme targets. mdpi.comnih.gov

Hydrogen Bonds: The carboxylic acid group of this compound is a primary site for forming strong, directional hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The indole ring system provides a large hydrophobic surface that can interact favorably with nonpolar amino acid residues.

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan. mdpi.com

Electrostatic Interactions: A comparative molecular modeling study between 1-indole acetic acid and 3-indole acetic acid derivatives showed that the 1-indole isomer could form a stronger electrostatic interaction with the NADP+ cofactor in the active site of aldose reductase, contributing to its higher inhibitory efficacy. nih.gov This suggests that the placement of the acetic acid group at the N-1 position is critical for creating specific, high-energy interactions.

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational models are invaluable for deriving SAR by systematically analyzing how modifications to a lead compound affect its interaction with a target.

For the this compound scaffold, computational SAR would involve modeling derivatives with different substituents on the indole ring or modifications to the acetic acid chain. By calculating the binding energies and analyzing the interaction patterns of these analogues, researchers can build predictive models. For instance, models could reveal that bulky substituents at a certain position cause steric clashes, while electron-withdrawing groups at another position enhance electrostatic interactions. Studies on other indole derivatives have shown that the position of substituents (e.g., methoxy groups) significantly influences electronic distribution and lipophilicity, which in turn affects binding affinity. mdpi.comnih.gov These computational insights allow for the rational design of new compounds with improved potency and selectivity.

Structure Activity Relationship Sar Studies of Methoxy Indole 1 Acetic Acid Derivatives

Influence of Substituent Position and Type on Biological Activity

The precise placement and chemical nature of substituents on the 6-Methoxy-indole-1-acetic acid scaffold are critical determinants of its biological activity. While research specifically detailing the SAR of the 6-methoxy isomer is limited, broader studies on substituted indole-acetic acids provide valuable insights into these structure-function correlations.

The position of the acetic acid side chain itself is a crucial factor. Studies comparing 1-indole acetic acid and 3-indole acetic acid derivatives have revealed marked differences in their biological activities, such as in the inhibition of enzymes like aldose reductase. nih.gov The interaction energies between the inhibitor and the enzyme-NADP(+) complex have been shown to be higher for 1-indole acetic acid, suggesting a stronger electrostatic interaction and consequently, higher inhibitory efficacy. nih.gov

Furthermore, the location of other substituents on the indole (B1671886) ring profoundly impacts activity. For instance, in a series of methoxy-substituted indole-2-carboxylic acid derivatives, substitution at the 7-position of the indole ring was found to be the most favorable for a specific biological target. nih.gov Conversely, substitutions at the 4-position of the indole ring were generally the least favorable. nih.gov This highlights the sensitivity of biological targets to the spatial arrangement of functional groups on the indole nucleus.

| Substituent Position | General Influence on Activity | Reference |

|---|---|---|

| 1-position (acetic acid) | Generally more potent than 3-acetic acid for certain targets | nih.gov |

| 4-position | Often the least favorable position for substitution | nih.gov |

| 7-position | Can be the most favorable position for substitution | nih.gov |

Stereochemical Considerations in Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the interaction of a drug with its biological target. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a pivotal role in their biological activity. nih.gov For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. nih.gov

In the context of this compound derivatives, the presence of a chiral center, for instance, in a modified side chain, would lead to the existence of stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different biological activities. One enantiomer may be highly active, while the other could be less active or even inactive. nih.gov This stereoselectivity arises from the specific three-dimensional fit required for a molecule to bind effectively to its target protein, such as an enzyme or receptor.

Rational Design Principles for Enhanced Activity

The rational design of novel bioactive molecules is a challenging but essential task in drug discovery, aiming to create new drugs with specific pharmacological actions. nih.gov This process often involves computational methods and a deep understanding of the SAR of a lead compound. nih.gov For this compound derivatives, several rational design principles can be applied to enhance their biological activity.

One key strategy is the strategic placement of substituents to optimize interactions with the target protein. As discussed, the position of substituents on the indole ring can dramatically alter activity. nih.gov Therefore, a rational approach would involve synthesizing and testing a series of derivatives with substituents at various positions to identify the optimal substitution pattern.

Another principle is the modulation of physicochemical properties such as lipophilicity and electronic distribution. The introduction of a methoxy (B1213986) group at the C5 position in a series of indole derivatives was a deliberate design choice to enhance these properties, leading to improved binding affinity and pharmacokinetic potential. mdpi.com A similar strategy could be employed for this compound, where modifications to the acetic acid side chain or the indole ring could be made to fine-tune these properties for a specific biological target.

Furthermore, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be invaluable in the rational design process. mdpi.comnih.gov These methods can help to predict how different structural modifications will affect the binding of the molecule to its target and can guide the synthesis of new derivatives with potentially enhanced activity. By combining experimental SAR data with computational modeling, researchers can develop a more comprehensive understanding of the structural requirements for bioactivity and design more potent and selective this compound derivatives.

Future Research Trajectories and Academic Significance

Discovery of Novel Biological Functions and Target Pathways

Future research will likely focus on elucidating the unique biological roles of 6-Methoxy-indole-1-acetic acid, moving beyond the known functions of its isomers. While some methoxyindole derivatives are being investigated for anti-inflammatory, anti-tumor, and neuroprotective properties, the specific activities of the N1-acetic acid substituted variant are unknown. chemimpex.comlookchem.com

A primary area of investigation will be its potential interaction with nuclear receptors and other signaling pathways. Indole (B1671886) derivatives, including indole-3-acetic acid, are known ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a critical role in modulating immune responses, gut homeostasis, and cellular metabolism. nih.govoup.comfrontiersin.org Future studies should explore whether this compound can act as an agonist or antagonist of the AHR pathway, which could have implications for inflammatory bowel disease, skin disorders, and certain cancers. oup.comoup.com Similarly, its potential to modulate other receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), which are central to lipid metabolism, warrants investigation. nih.gov

Another significant research avenue is its potential as a plant growth regulator. The parent compound, indole-3-acetic acid, is a potent natural auxin that controls nearly every aspect of plant growth and development. jindunchemistry.complantgrowthhormones.com The N1-substitution may alter its binding affinity for plant auxin receptors, potentially leading to unique phytohormonal activities. Research could uncover applications in agriculture for promoting root development, enhancing stress resistance, or improving crop yields. plantgrowthhormones.com

Table 1: Potential Biological Targets and Pathways for Investigation of this compound

| Potential Target/Pathway | Rationale for Investigation | Potential Functional Outcome |

| Aryl Hydrocarbon Receptor (AHR) | Indole-3-acetic acid and other indole metabolites are known AHR ligands. nih.govoup.com | Modulation of immune responses, gut barrier function, and xenobiotic metabolism. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Some indole-1-acetic acid derivatives have been designed as PPAR agonists. nih.gov | Regulation of lipid metabolism and inflammation; potential therapeutic for metabolic syndrome. |

| Plant Auxin Receptors (e.g., TIR1/AFB) | Structural similarity to indole-3-acetic acid, the primary plant auxin. jindunchemistry.com | Novel plant growth regulation, potentially with altered specificity or stability. |

| Ectonucleotidases | Other indole acetic acid derivatives have shown inhibitory potential against these cancer-related enzymes. rsc.org | Anti-tumor activity through modulation of the tumor microenvironment. |

Development of Targeted Chemical Probes and Research Tools

A significant trajectory for establishing the academic importance of this compound is its development into a suite of targeted chemical probes. Chemical probes are specialized small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. This allows researchers to interrogate biological functions with high precision.

Future work should involve the strategic derivatization of the this compound scaffold to create various research tools. For instance, attaching a fluorescent dye would create a probe for visualizing the compound's subcellular localization and tracking its interaction with potential binding partners in living cells using techniques like fluorescence microscopy.

Alternatively, incorporating an affinity tag, such as biotin (B1667282), would enable "pull-down" experiments. In this approach, the biotinylated probe is introduced to a cell lysate, where it binds to its target protein(s). The entire complex can then be isolated using streptavidin-coated beads, allowing for the identification of previously unknown protein targets via mass spectrometry. Furthermore, the synthesis of photo-affinity probes, which contain a photoreactive group, could be pursued. Upon light activation, these probes form a permanent covalent bond with their target protein, providing a powerful method for irreversibly labeling and identifying specific binding partners.

Table 2: Strategies for Derivatization of this compound for Tool Development

| Probe Type | Required Modification | Primary Research Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., FITC, Rhodamine). | Cellular imaging, fluorescence polarization assays, and tracking target engagement. |

| Affinity Probe | Incorporation of a biotin tag, often via a flexible linker. | Target identification and validation through affinity purification and mass spectrometry. |

| Photo-affinity Probe | Introduction of a photoreactive group (e.g., diazirine, benzophenone). | Irreversible covalent labeling of binding partners for robust target identification. |

| Immobilized Ligand | Covalent attachment to a solid support (e.g., agarose (B213101) beads). | Affinity chromatography for purifying target proteins from complex biological mixtures. |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level approach through the integration of multi-omics data. This involves simultaneously measuring changes across multiple molecular layers—genomics, transcriptomics, proteomics, and metabolomics—in a biological system following treatment with the compound.

For example, transcriptomics (via RNA-sequencing) can reveal which genes are up- or down-regulated, providing clues about the signaling pathways being activated or inhibited. Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. Metabolomics can uncover alterations in the levels of small-molecule metabolites, providing a snapshot of the compound's impact on cellular metabolism. nih.gov

Integrating these datasets can reveal a comprehensive and unbiased picture of the compound's mechanism of action. researcher.life For instance, if transcriptomic data shows the upregulation of genes involved in lipid metabolism, and lipidomics confirms a corresponding change in cellular lipid profiles, it would provide strong evidence for a role in metabolic regulation. mdpi.com This approach is particularly valuable for identifying off-target effects and understanding the complex, network-level consequences of introducing the molecule to a biological system.

Innovations in Sustainable Production and Derivatization

The future study and application of this compound will depend on the development of efficient and sustainable methods for its synthesis and derivatization. Traditional multi-step organic syntheses can be resource-intensive and generate significant chemical waste. A key research trajectory will be the exploration of greener synthetic strategies.

This includes the development of biocatalytic methods, where enzymes or whole microorganisms are used to perform specific chemical transformations. For example, engineered microbes could be designed to produce the indole scaffold from simple precursors, a process that is common for indole-3-acetic acid. nih.govrsc.org Another promising area is the use of modern catalytic methods, such as C-H activation, which allows for the direct functionalization of the indole ring without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps. acs.org

Innovations in derivatization will also be crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. Developing modular and efficient synthetic routes will enable researchers to quickly generate analogs with modifications at various positions on the indole ring. This will accelerate the process of optimizing the compound for higher potency, selectivity, or improved physicochemical properties, which is essential for developing high-quality chemical probes or potential therapeutic leads. jfda-online.com

Q & A

Q. How can researchers optimize the synthesis of 6-methoxy-indole-1-acetic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of starting materials (e.g., 6-methoxyindole) and reaction conditions. Acetylation at the indole ring's 3-position can be achieved using acetic anhydride in the presence of pyridine as a catalyst . Reaction temperatures should be maintained below 30°C to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical. Analytical tools like HPLC (as used in a related synthesis with 65% yield ) ensure purity validation.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify methoxy and acetic acid group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via HPLC with UV detection . For stability studies, monitor degradation under varying pH and temperature using UV-Vis spectroscopy .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent oxidation and hydrolysis . Pre-dry storage vials under vacuum to minimize moisture. Stability checks should be performed monthly using TLC or HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial potency) often arise from structural impurities or assay variability. Use orthogonal purification methods (e.g., preparative HPLC) to isolate derivatives. Validate biological assays with positive controls (e.g., indole-3-acetic acid for plant hormone studies) and replicate experiments across cell lines . Cross-reference NMR and HRMS data with published studies to confirm compound identity .

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

- Methodological Answer : Regioselective modifications require protecting the acetic acid group prior to introducing substituents. Use tert-butyldimethylsilyl (TBS) chloride to protect the carboxylic acid, enabling reactions at the indole ring’s 2- or 4-positions. For example, bromination at the 5-position can be performed using N-bromosuccinimide (NBS) under inert nitrogen atmosphere . Deprotection with tetrabutylammonium fluoride (TBAF) restores the acetic acid moiety.

Q. What mechanistic insights explain the compound’s reactivity in oxidation and reduction reactions?

- Methodological Answer : The methoxy group at the 6-position deactivates the indole ring, directing electrophilic attacks to the 2- or 4-positions. Oxidation with KMnO₄ in acidic conditions converts the acetic acid group to a ketone, while reduction with NaBH₄ selectively targets the carbonyl group . Computational modeling (e.g., DFT) can predict reactive sites and validate experimental outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten